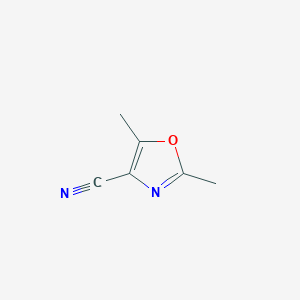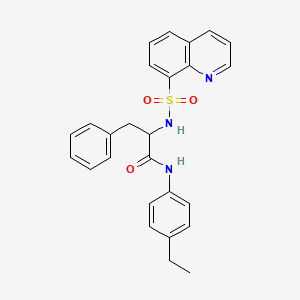![molecular formula C22H16N2O B12887743 2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide CAS No. 655222-58-5](/img/structure/B12887743.png)
2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is a compound that belongs to the class of quinoline carboxamides This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide typically involves the reaction of 4-biphenylboronic acid with 8-bromoquinoline-2-carboxylic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-amine derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent and apoptotic inducer in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound has been investigated for its potential to modulate biological pathways and interactions, making it a valuable tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s structure allows it to interact with other molecular targets, such as receptors and enzymes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Quinoline-8-carboxamide: Shares the quinoline carboxamide core but lacks the biphenyl moiety.
N-(Quinolin-8-yl)quinoline-2-carboxamide: Contains two quinoline rings instead of a biphenyl group.
Biphenyl-4-carboxamide: Lacks the quinoline ring and has a simpler structure.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)quinoline-8-carboxamide is unique due to its combination of a quinoline ring and a biphenyl moiety. This structural feature enhances its chemical stability, electronic properties, and potential for diverse applications. The presence of both aromatic systems allows for extensive π-π interactions, making it a versatile compound in various fields of research .
Propriétés
Numéro CAS |
655222-58-5 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C22H16N2O/c23-22(25)19-8-4-7-18-13-14-20(24-21(18)19)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,(H2,23,25) |
Clé InChI |
YOKADCXMAWSDIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


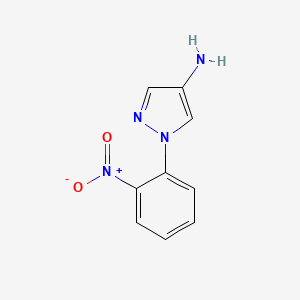
![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
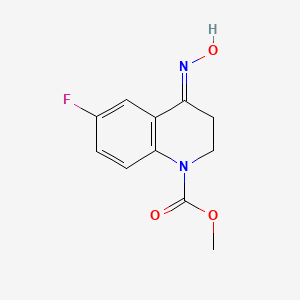
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
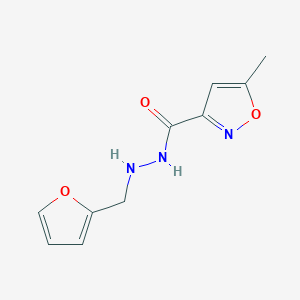
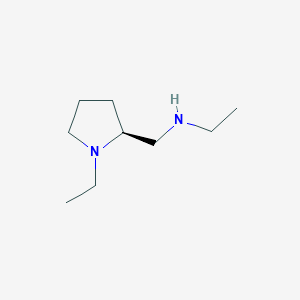
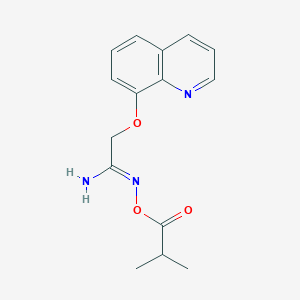

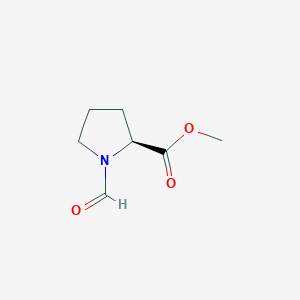
![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)

